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Methyl 5-bromonicotinimidate

Cat. No.: B12983335
M. Wt: 215.05 g/mol
InChI Key: YUARPTLCWBOOKD-UHFFFAOYSA-N
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Description

The utility of a synthetic intermediate is often derived from the unique combination of its structural features. Methyl 5-bromonicotinimidate is a prime example, integrating a halogenated heterocycle with a reactive imidate group. This structure positions it as a versatile building block for constructing more elaborate molecular architectures.

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. researchgate.netnih.gov The pyridine (B92270) ring is a common feature in many biologically active compounds, and modifying the nicotinic acid structure allows chemists to fine-tune the pharmacological properties of molecules. researchgate.netchemistryjournal.netacs.org These derivatives are not only used for their potential biological effects but also serve as key starting materials for a wide range of chemical transformations. um.edu.my

Imidates, characterized by a carbon-nitrogen double bond with an adjacent oxygen atom, are highly versatile synthetic intermediates. alfa-chemistry.comacs.org They possess both nucleophilic (at the nitrogen atom) and electrophilic (at the carbon atom) centers, allowing them to react with a wide array of reagents. researchgate.net This dual reactivity is exploited in the synthesis of various nitrogen-containing heterocycles, natural products, and other complex organic molecules. researchgate.net Although their utility is extensive, imidates are often generated and used immediately (in situ) due to their inherent instability and susceptibility to hydrolysis, though more stable, isolable versions have been developed. acs.orgnih.govacs.org

The introduction of a halogen atom, such as bromine, onto a heterocyclic ring like pyridine is a crucial strategy in organic synthesis. mountainscholar.org The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution reactions that are common for benzene (B151609) derivatives. uoanbar.edu.iqdavuniversity.org Halogenation, however, fundamentally alters the ring's reactivity.

A bromine atom acts as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the ring. nih.gov Installing a halogen provides a reliable "handle" for chemists to introduce diverse functional groups and build molecular complexity. chemrxiv.org Specifically, halogenating the 3-position (as in the nicotinic acid framework) is a valuable, though often challenging, transformation that provides access to a wide range of important derivatives. chemrxiv.org

While detailed research focusing exclusively on this compound is not extensively documented in mainstream literature, its synthetic potential can be inferred from the reactivity of its components. The compound serves as a bifunctional reagent: the bromo-substituted pyridine core is primed for cross-coupling reactions, while the methyl imidate group offers a pathway to other functionalities.

The primary precursor, methyl 5-bromonicotinate, is a well-established building block used in the synthesis of pharmaceuticals and agrochemicals. It readily participates in palladium-catalyzed reactions to create more complex substituted pyridines. It is logical to project that this compound would be employed in similar synthetic strategies, with the added advantage of the imidate group's unique reactivity. For instance, the imidate can be converted into amides, amidines, or serve as a precursor for constructing nitrogen-containing heterocyclic rings such as imidazoles or triazoles. researchgate.net Its research trajectory is thus tied to the ongoing development of novel synthetic methods and the search for new bioactive molecules that incorporate the substituted nicotinic acid scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B12983335 Methyl 5-bromonicotinimidate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

methyl 5-bromopyridine-3-carboximidate

InChI

InChI=1S/C7H7BrN2O/c1-11-7(9)5-2-6(8)4-10-3-5/h2-4,9H,1H3

InChI Key

YUARPTLCWBOOKD-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CN=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 5 Bromonicotinimidate and Precursors

Synthetic Routes to Halogenated Nicotinonitrile Precursors

The principal precursor for Methyl 5-bromonicotinimidate is 5-bromonicotinonitrile (B16776). The synthesis of this halogenated pyridine (B92270) derivative can be achieved through several established routes, providing flexibility for researchers based on available starting materials and desired scale.

Direct Bromination of Nicotinonitrile : This is a common and direct approach involving the electrophilic substitution of nicotinonitrile. The reaction is typically carried out using bromine in a suitable solvent system, such as acetic acid, under controlled temperature conditions to ensure regioselectivity at the 5-position of the pyridine ring. smolecule.com

Cyclization Reactions : More complex synthetic strategies involve the construction of the pyridine ring from acyclic precursors. These methods offer access to variously substituted nicotinonitriles, including the 5-bromo derivative, by carefully choosing starting materials that will cyclize to form the desired halogenated pyridine core. smolecule.com

Multi-step Sequences : An alternative pathway begins with a different pyridine derivative. This can involve processes such as the nitration of a pyridine compound, followed by reduction of the nitro group and subsequent bromination to install the bromine atom at the desired position. smolecule.com Another variation employs N-Bromosuccinimide (NBS) to brominate precursors like 2-aminonicotinonitrile, often in the presence of a catalyst or promoter like ammonium (B1175870) acetate (B1210297), to facilitate bromination at the 4-position, illustrating how different isomers can be targeted. smolecule.com

These routes underscore the versatility in accessing 5-bromonicotinonitrile, a critical building block for further transformations. smolecule.com

Imidate Formation Pathways from Nitriles: Mechanistic Considerations and Synthetic Optimization

The conversion of the nitrile functional group in 5-bromonicotinonitrile to the methyl imidate is a crucial transformation. This is most famously achieved via the Pinner reaction and its variants, which can be finely tuned to maximize product yield and purity.

The Pinner reaction, first reported by Adolf Pinner in 1877, is the cornerstone of imidate synthesis from nitriles. numberanalytics.comwikipedia.org It specifically refers to the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, commonly known as a Pinner salt. wikipedia.orgjk-sci.com

The mechanism proceeds in distinct steps:

Protonation of the Nitrile : The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl). numberanalytics.comnumberanalytics.com This activation step forms a highly electrophilic nitrilium ion. numberanalytics.comnih.gov

Nucleophilic Attack by Alcohol : The alcohol, in this case methanol (B129727), acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. numberanalytics.comnumberanalytics.com This attack results in the formation of a tetrahedral intermediate. numberanalytics.com

Formation of the Imidate Salt : The intermediate then collapses to form the stable imidate salt (an imino ester salt), which often precipitates from the reaction mixture, especially at low temperatures. numberanalytics.comnih.gov

While the acid-catalyzed Pinner reaction is standard, related methodologies exist that can be advantageous for certain substrates.

Lewis Acid-Promoted Pinner Reaction : Lewis acids, such as trimethylsilyl (B98337) triflate, can be used to promote the reaction between nitriles and alcohols. nih.gov The proposed mechanism involves the formation of a silyl (B83357) ether, which is more nucleophilic than the alcohol, and an N-silylnitrilium cation, which is a potent electrophile. nih.gov

Base-Catalyzed Imidate Formation : An alternative approach involves the use of a base catalyst, such as sodium methoxide (B1231860). lookchem.comacs.org This method is particularly effective for nitriles that are substituted with electron-withdrawing groups. lookchem.com The base generates an alkoxide from the alcohol, which is a stronger nucleophile than the neutral alcohol and can directly attack the nitrile carbon. This approach can be complementary to the acid-catalyzed method, as nitriles that are unreactive under acidic conditions may react well under basic catalysis. jk-sci.com

The success of imidate synthesis hinges on the careful selection of catalysts and the optimization of reaction conditions.

Catalyst Systems :

Brønsted Acids : Anhydrous hydrogen chloride (HCl) gas is the most traditional and widely used catalyst for the Pinner reaction. organic-chemistry.org Other strong acids like sulfuric acid have also been employed. numberanalytics.com

Lewis Acids : As mentioned, Lewis acids like trimethylsilyl triflate offer an alternative activation method for the nitrile. nih.gov

Base Catalysts : For the base-catalyzed route, sodium alkoxides (e.g., sodium methoxide in methanol) are the standard catalysts. lookchem.com

Reaction Condition Tuning :

Temperature : Temperature control is critical. Pinner reactions are often conducted at low temperatures (e.g., 0-5 °C) because the resulting imidate hydrochloride salts can be thermodynamically unstable and may rearrange into amides and alkyl chlorides at higher temperatures. jk-sci.comunive.it Conversely, base-catalyzed reactions have shown that equilibrium conversion can be temperature-dependent; for example, the conversion of p-nitrobenzonitrile to its imidate in methanol was higher at 25°C than at 65°C. lookchem.com

Solvents : The reaction must be carried out under anhydrous conditions, as the presence of water will hydrolyze the Pinner salt to an ester. wikipedia.org Traditional solvents include benzene (B151609) or dioxane. jk-sci.com More recently, cyclopentyl methyl ether (CPME) has been introduced as a greener and more effective solvent, which can allow for the direct isolation of the product via filtration. researchgate.net

Reagent Concentration : The concentration of the acid catalyst can significantly affect the reaction rate. numberanalytics.com In base-catalyzed systems, the equilibrium conversion is influenced by the concentration of the nitrile and the alcohol. Using an inert co-solvent like benzene or dioxane can affect the equilibrium position. lookchem.com

The following table illustrates the effect of the nitrile's electronic properties on the equilibrium conversion to the corresponding methyl imidate under base-catalyzed conditions.

NitrileSubstituent Type% Conversion to Imidate*
p-NitrobenzonitrileElectron-Withdrawing80
p-ChlorobenzonitrileElectron-Withdrawing45
BenzonitrileNeutral2
p-TolunitrileElectron-Donating<1
p-AnisonitrileElectron-Donating<1
Conditions: 1.0 M Nitrile in methanol with 0.1 M sodium methoxide catalyst at 25°C. Data sourced from a study on base-catalyzed imidate formation. lookchem.com

Purification and Isolation Techniques for this compound

The method of purification for this compound largely depends on the synthetic route employed and the physical properties of the resulting product.

Direct Filtration : When the Pinner reaction is conducted under conditions where the imidate hydrochloride salt is insoluble, the product can be isolated in high purity by simple filtration. researchgate.net This is a highly efficient method, particularly when using solvents like CPME where the Pinner salt precipitates as a crystalline solid. researchgate.net The isolated salt can then be washed with a cold, anhydrous solvent to remove any soluble impurities.

Extractive Workup and Chromatography : If the imidate salt does not precipitate or if a base-catalyzed method is used, an aqueous workup is typically required. A patent describing the synthesis of a related compound, methyl 6-bromonicotinimidate, involved diluting the reaction mixture with ethyl acetate and water, separating the organic layer, and removing the solvent under vacuum to afford the crude product. google.com Following such a procedure, further purification would typically be achieved using column chromatography on silica (B1680970) gel to isolate the pure imidate free base.

Crystallization : Recrystallization is a standard technique for purifying solid organic compounds. If a crude solid of this compound is obtained, it could be recrystallized from a suitable solvent or solvent mixture to achieve high purity.

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of a synthetic route on a larger scale is dictated by factors such as yield, reaction time, cost of reagents, operational simplicity, and safety.

Synthetic MethodTypical ReagentsTypical YieldKey AdvantagesKey Disadvantages
Acid-Catalyzed Pinner Reaction Nitrile, Alcohol, Anhydrous HCl>90% (for imidate salt) unive.itHigh conversion for many nitriles, well-established.Requires anhydrous conditions and handling of corrosive gaseous HCl; thermal instability of product. jk-sci.com
Base-Catalyzed Imidate Formation Nitrile, Alcohol, NaOMeVariable (e.g., 80% for p-nitrobenzonitrile) lookchem.comEffective for electron-poor nitriles, avoids strong acids.Not effective for electron-rich or neutral nitriles; equilibrium-limited. jk-sci.comlookchem.com
Lewis Acid-Promoted Reaction Nitrile, Alcohol, TMSOTfGood nih.govMilder than strong Brønsted acids for some substrates.Requires stoichiometric, expensive Lewis acid reagents.

Efficiency : The classical acid-catalyzed Pinner reaction is highly efficient, often providing near-quantitative formation of the imidate salt under optimized conditions. unive.it For instance, a patent for a related bromo-substituted imidate reported a crude yield of 96%. google.com Base-catalyzed methods are efficient only for a specific subset of substrates (electron-poor nitriles) and the reaction is often an equilibrium, which may not favor complete conversion. lookchem.com

Scalability : For industrial applications, the classical Pinner reaction's reliance on gaseous HCl and strictly anhydrous conditions can pose significant engineering challenges. The use of alternative solvents like CPME improves the process by allowing simple filtration of the product, which is a favorable operation for scaling up. researchgate.net Processes that avoid hazardous reagents like chlorinated hydrocarbons and minimize waste are preferred. google.com Base-catalyzed methods may be more scalable in certain contexts due to the use of solid or solution-based reagents (like sodium methoxide) rather than a corrosive gas. However, the limited substrate scope and potential for equilibrium limitations might restrict their general applicability on a large scale. The cost and stoichiometry of Lewis acid catalysts often make them less viable for large-scale industrial synthesis compared to cheaper Brønsted acid or base catalysts.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of Methyl 5 Bromonicotinimidate

Electronic Structure and Intrinsic Reactive Sites of the Nicotinimidate Core

The nicotinimidate core, which is composed of a pyridine (B92270) ring fused with an imidate functional group, is central to the molecule's reactivity. The electronic properties of this core dictate its interactions with various reagents.

Electrophilic Nature of the Imidate Carbon and Susceptibility to Nucleophilic Attack

The imidate carbon atom within the methyl 5-bromonicotinimidate structure is inherently electrophilic. evitachem.comresearchgate.net This electrophilicity arises from the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, this carbon center is a prime target for nucleophilic attack. evitachem.com Carboximidates, also known as imino ethers, are recognized as good electrophiles and readily undergo a variety of addition reactions. wikipedia.org The general reactivity of imidates allows them to be converted into other functional groups, such as esters through hydrolysis or amidines via reaction with amines. wikipedia.org

Nucleophilic Characteristics of the Pyridine Nitrogen and its Role in Coordinative Chemistry

The pyridine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. libretexts.orgjscimedcentral.com This characteristic allows it to react with electrophiles and participate in coordination chemistry with metal centers. The nitrogen's lone pair is not part of the aromatic π-system, so its involvement in reactions does not disrupt the aromaticity of the pyridine ring. libretexts.org However, the electronegativity of the nitrogen atom makes the pyridine ring electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic substitution. jscimedcentral.com The nucleophilicity of the pyridine nitrogen is fundamental to its role in catalysis and the formation of various coordination complexes.

Reactivity of the Bromo-Substituent on the Pyridine Ring

The bromine atom attached to the 5-position of the pyridine ring is a key functional group that enables a wide array of chemical transformations.

Nucleophilic Aromatic Substitution Pathways

The bromine atom on the electron-deficient pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. tandfonline.comacs.org The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction. jscimedcentral.com Studies have shown that halopyridines, including bromopyridines, can undergo substitution with nucleophiles like thiols, albeit sometimes requiring elevated temperatures or specific catalysts. acs.orgchemrxiv.org The position of the bromo-substituent influences the reactivity, and in some cases, these reactions can be highly regioselective.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo-substituent on this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netclockss.orguwindsor.ca The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and can be applied to various bromopyridines. researchgate.netdiva-portal.org The reaction conditions can be tuned to achieve high yields and tolerate a range of functional groups. nih.gov

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. researchgate.netrsc.orgchempedia.info This reaction is a versatile method for the synthesis of substituted alkenes. Research has demonstrated the successful Heck coupling of various bromopyridines with alkenes like styrene, leading to the formation of stilbene (B7821643) derivatives. researchgate.netarkat-usa.org

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgnih.govrsc.org The Sonogashira reaction is a reliable method for the synthesis of arylalkynes and has been successfully applied to bromopyridines. rsc.orglucp.net

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Organoboron Compound Palladium Catalyst + Base Biaryl
Heck Coupling Alkene Palladium Catalyst + Base Substituted Alkene
Sonogashira Coupling Terminal Alkyne Palladium Catalyst + Copper Co-catalyst Arylalkyne

Reactions Involving the Methyl Ester Moiety within the Imidate Structure

The methyl ester component of the imidate group also possesses its own distinct reactivity. Imidates can undergo hydrolysis to yield the corresponding esters. wikipedia.org Furthermore, the imidate functionality can be involved in various transformations, including reduction and condensation reactions. alfa-chemistry.com For instance, imidates can be reduced to form aldehydes or can condense with other reactive species. alfa-chemistry.com The methyl imidate group can also serve as a temporary protecting group in certain synthetic strategies. nih.gov

Mechanistic Investigations of Key Transformations and Reaction Selectivity

The chemical behavior of this compound is dictated by the electronic interplay between the pyridine ring, the bromine substituent, and the methyl imidate group. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be constructed by examining the well-established mechanisms of analogous 5-bromopyridines and related nicotinimidate derivatives. The key transformations of this compound are expected to primarily involve nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions, with the regioselectivity and reaction rates being influenced by the electronic and steric properties of the substituents.

Nucleophilic Aromatic Substitution (SNA_r_) Mechanisms

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of a bromine atom, an electron-wielding though deactivating halogen, at the 5-position further influences the electronic distribution of the ring. Nucleophilic aromatic substitution on 5-bromopyridines can proceed through different mechanistic pathways, including the classical SNAr mechanism and pathways involving pyridyne intermediates.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). masterorganicchemistry.com The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The presence of electron-wielding groups ortho and para to the leaving group can stabilize this negatively charged intermediate, thus accelerating the reaction. masterorganicchemistry.comrsc.org In this compound, the nitrogen atom in the pyridine ring and the imidate group both act as electron-wielding groups, which should, in principle, facilitate nucleophilic attack.

Computational studies on related systems, such as the reaction of 3-bromopyridines, have shown that the preference for a particular substitution pattern is governed by the stability of the transition states. nih.gov For this compound, nucleophilic attack could potentially occur at the carbon atom bearing the bromine (C5) or at other activated positions on the pyridine ring. The regioselectivity will be highly dependent on the nature of the nucleophile and the reaction conditions.

Recent research has also highlighted the possibility of concerted SNAr mechanisms, where the bond formation with the nucleophile and the cleavage of the carbon-halogen bond occur in a single step, especially with less activated electrophiles and better leaving groups. nih.gov Computational studies are often employed to distinguish between stepwise and concerted pathways by analyzing the potential energy surface of the reaction. acs.orgims.ac.jp

Furthermore, under strongly basic conditions, the reaction can proceed through a pyridyne intermediate. rsc.org For a 3-bromopyridine, this would involve the formation of a 3,4-pyridyne. Mechanistic studies have shown that the isomerization of 3-bromopyridines to 4-bromopyridines can occur via such pyridyne intermediates, with the subsequent nucleophilic substitution being highly regioselective. rsc.org It is conceivable that under appropriate basic conditions, this compound could also form a pyridyne intermediate, leading to a different substitution pattern than that predicted by the SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 5-bromopyridines are common substrates in these transformations. libretexts.orgresearchgate.net The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.comresearchgate.netajabs.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound (Hypothetical Suzuki-Miyaura Coupling)

StepDescriptionKey IntermediatesFactors Influencing Selectivity
Oxidative Addition The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.Pd(0)L_n, Ar-Pd(II)-Br(L)_nLigand sterics and electronics, solvent polarity.
Transmetalation The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.[Ar-Pd(II)-R(L)_n]^+Nature of the base, the organoboron species (e.g., boronic acid vs. boronate ester), and the solvent. researchgate.netrsc.org
Reductive Elimination The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.Ar-R, Pd(0)L_nSteric hindrance between the coupling partners on the palladium complex.

This table is a generalized representation based on established mechanisms for similar compounds.

Kinetic studies on the Suzuki-Miyaura reaction of bromopyridines have provided insights into the rate-determining step, which can vary depending on the specific substrates and reaction conditions. mdpi.comajabs.org The transmetalation step, in particular, has been the subject of detailed mechanistic investigation, with evidence suggesting that it can proceed through different pathways depending on the nature of the base and the boron reagent. researchgate.netrsc.org

Similarly, in Buchwald-Hartwig amination, another important palladium-catalyzed reaction, the mechanism also involves an oxidative addition, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.orgnih.gov The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity in these reactions. rsc.org

Table 2: Research Findings on the Reactivity of Analogous Bromo-Pyridine Systems

Reaction TypeSubstrate ClassKey Mechanistic InsightResearch ApproachReference
Nucleophilic Aromatic Substitution3-BromopyridinesIsomerization to 4-bromopyridines via pyridyne intermediates under basic conditions, leading to selective 4-substitution.Mechanistic experiments and product analysis. rsc.org
Nucleophilic Aromatic SubstitutionHalopyridinesKinetic studies demonstrated the order of reactivity for leaving groups.Kinetic analysis of substitution reactions with various nucleophiles. acs.org
Suzuki-Miyaura CouplingBromopyridinesThe transmetalation step can be influenced by the formation of a palladium hydroxido complex in the presence of a weak base and aqueous solvents.Kinetic and mechanistic studies, characterization of intermediates. researchgate.net
HalogenationPyridinesComputational studies indicate a stepwise SNAr pathway for phosphine (B1218219) displacement by halides, with phosphine elimination being rate-determining.DFT computational analysis. nih.gov

This table summarizes findings from related systems to infer the potential reactivity of this compound.

Strategic Derivatization and Functionalization of Methyl 5 Bromonicotinimidate

Selective Modification of the Imidate Functionality (e.g., hydrolysis, transamidation)

The methyl imidate group is a key functional handle that can be readily converted into other functionalities, most notably amides and carboxylic acids. These transformations provide access to core structures like nicotinamides and nicotinic acids, which are prevalent in biologically active molecules.

Hydrolysis: The imidate functionality is susceptible to hydrolysis under aqueous conditions, typically facilitated by acid or base. Mild acidic conditions will generally hydrolyze the methyl imidate to the corresponding amide, 5-bromonicotinamide. More vigorous conditions, such as heating with a strong acid or base, can lead to the complete hydrolysis of both the imidate and the resulting amide, yielding 5-bromonicotinic acid. This two-step hydrolysis allows for the selective synthesis of either the amide or the carboxylic acid derivative.

Transamidation: The imidate can also undergo transamidation reactions. By reacting methyl 5-bromonicotinimidate with a primary or secondary amine, the methoxy (B1213986) group of the imidate is displaced to form a new, more complex amidine. This reaction is valuable for introducing a wide variety of substituents onto the core scaffold. Furthermore, the resulting amidines can be hydrolyzed to produce N-substituted 5-bromonicotinamides, effectively achieving a formal transamidation of the parent ester's amide equivalent. The synthesis of compounds like 5-bromo-N-(pyridin-3-yl)nicotinamide can be envisioned through pathways involving the reaction of a 5-bromonicotinoyl derivative with an amine. ontosight.ai

Table 1: Representative Reactions of the Imidate Moiety

TransformationStarting MaterialReagents & ConditionsProductNotes
Mild HydrolysisThis compoundDilute aq. HCl, room temperature5-BromonicotinamideSelectively forms the primary amide.
Full HydrolysisThis compoundConc. aq. HCl or aq. NaOH, heat5-Bromonicotinic acidProceeds through the amide intermediate.
Transamidation (formal)This compoundR-NH₂, heat, followed by hydrolysisN-substituted-5-bromonicotinamideAllows for the introduction of diverse R-groups.

Functional Group Interconversions of the Bromo-Nicotinoyl Moiety

A functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk For the bromo-nicotinoyl moiety of this compound, this primarily involves transformations of the bromine atom or the carboxylic acid derivative obtained from imidate hydrolysis.

The bromine atom can be removed (hydrodebromination) via catalytic hydrogenation (e.g., using H₂, Pd/C) or by reduction with agents like lithium aluminum hydride, which would also likely reduce the imidate function. This provides access to the corresponding 5-unsubstituted nicotinimidate derivatives.

The carboxylic acid group of 5-bromonicotinic acid, obtained from hydrolysis, is highly versatile. It can be reduced to the corresponding alcohol (5-bromopyridin-3-yl)methanol (B1273246) using strong reducing agents like borane (B79455) (BH₃) or LiAlH₄. The nitrile group, a precursor to the imidate via the Pinner reaction, can be reduced to a primary amine (5-bromopyridin-3-yl)methanamine (B163011) using reagents like LiAlH₄ or through catalytic hydrogenation. imperial.ac.uk

Table 2: Key Functional Group Interconversions

Starting MaterialReagents & ConditionsProductTransformation Type
This compoundH₂, Pd/C, baseMethyl nicotinimidateHydrodebromination
5-Bromonicotinic acid1. SOCl₂ 2. LiAlH(OtBu)₃5-BromonicotinaldehydeCarboxylic acid to Aldehyde
5-Bromonicotinic acidBH₃·THF or LiAlH₄(5-Bromopyridin-3-yl)methanolCarboxylic acid to Alcohol
5-Bromonicotinonitrile (B16776)LiAlH₄ or H₂, Raney Ni(5-Bromopyridin-3-yl)methanamineNitrile to Amine imperial.ac.uk

Introduction of Diverse Substituents via Bromine Reactivity

The bromine atom at the 5-position of the pyridine (B92270) ring is a cornerstone for introducing molecular diversity. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the 5-bromo derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a vast range of aryl, heteroaryl, or alkyl groups at the 5-position.

Heck Coupling: The Heck reaction couples the 5-bromo derivative with an alkene to introduce a vinyl substituent. This provides a route to compounds containing styrenyl or other alkenyl groups.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles. smolecule.com For example, reaction with sodium thiomethoxide can introduce a methylthio- group. Similarly, reactions with amines or alkoxides, often under forcing conditions or with copper catalysis (Ullmann condensation), can be used to install new C-N or C-O bonds.

Table 3: Derivatization via Bromine Reactivity

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct Type (at C5)
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Aryl group (biaryl structure)
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃NAlkenyl group
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, baseAlkynyl group
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, ligand (e.g., BINAP)Amino group (NR₂)
Nucleophilic SubstitutionNaSMeDMF, 200 °C (microwave) Methylthio group (SMe)

Regioselective Functionalization Approaches within the Nicotinimidate Scaffold

Regioselectivity refers to the control of the position at which a chemical reaction occurs. Within the this compound scaffold, the existing substituents—the C3-imidate and the C5-bromo group—along with the ring nitrogen, dictate the regiochemical outcome of further functionalization.

The pyridine ring is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. When such reactions do occur, the C3 and C5 positions are typically favored. However, the presence of a deactivating bromo group at C5 and an electron-withdrawing imidate group at C3 further deactivates the ring, making electrophilic substitution challenging.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) or C-H functionalization.

Directed ortho-Metalation (DoM): It is conceivable that a sufficiently directing group at the C3 position (such as a derived amide) could direct lithiation to the C4 position, allowing for subsequent quenching with an electrophile.

C-H Activation/Functionalization: Modern catalytic methods are emerging for the selective functionalization of C-H bonds. nih.govnih.gov For the pyridine scaffold, C-H activation could potentially be directed to the C2, C4, or C6 positions, depending on the catalyst and directing group employed. For instance, functionalization at the C4 and C6 positions is often targeted in pyridine chemistry. The development of chemo-enzymatic platforms that combine regioselective enzymatic halogenation with subsequent chemo-catalytic coupling reactions highlights a sophisticated approach to achieving high regioselectivity on aromatic systems. nih.gov

The inherent reactivity patterns mean that derivatization is most predictably achieved via the two primary handles: the imidate group at C3 and the bromine atom at C5. Functionalization at other positions (C2, C4, C6) typically requires more advanced, specialized synthetic strategies like directed metalation or specific C-H activation protocols.

Advanced Spectroscopic and Analytical Characterization of Methyl 5 Bromonicotinimidate and Its Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Methyl 5-bromonicotinimidate and its reaction products. nanoqam.ca By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nanoqam.calibretexts.org

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For a compound like this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electronegativity of the bromine atom and the imidate group, while their splitting patterns (e.g., doublets, triplets) reveal their coupling relationships with neighboring protons.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound would give rise to a distinct signal. libretexts.org The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbon atom bonded to the bromine (C5) showing a characteristic shift. The carbonyl carbon of the imidate group would also have a distinct downfield chemical shift.

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable insights into the electronic structure of nitrogen-containing compounds like pyridines. scispace.comresearchgate.netnih.govrsc.org The chemical shift of the pyridine nitrogen is sensitive to the nature and position of substituents on the ring. scispace.comresearchgate.netnih.govrsc.org For instance, electron-withdrawing groups generally lead to a deshielding effect on the nitrogen atom. scispace.comresearchgate.net

2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing connectivity between atoms. sdsu.eduyoutube.comemerypharma.comgithub.iocolumbia.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the pyridine ring. sdsu.eduyoutube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. sdsu.educolumbia.edumdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduemerypharma.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. emerypharma.com

A hypothetical dataset for this compound is presented below to illustrate the type of information obtained from NMR spectroscopy.

Table 1: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H8.XXdH-2
¹H8.YYddH-4
¹H8.ZZdH-6
¹H3.AAs-OCH₃
¹³C15X.XCC-2
¹³C14Y.YCC-4
¹³C12Z.ZCC-5 (C-Br)
¹³C15W.WCC-6
¹³C16V.VCC=N
¹³C5U.UC-OCH₃

Note: This is a hypothetical representation. Actual chemical shifts may vary.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational aspects of molecules. su.sesemanticscholar.orguc.edu These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes. su.seuc.edu

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, leading to the excitation of its vibrational modes. semanticscholar.org For this compound, characteristic IR absorption bands would be expected for:

C=N stretching of the imidate group.

C-O stretching of the methoxy (B1213986) group.

C-H stretching of the aromatic ring and the methyl group.

C-Br stretching , which typically appears in the fingerprint region.

Pyridine ring vibrations .

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. semanticscholar.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often results in different vibrational modes being active in IR and Raman spectra, providing a more complete picture of the molecule's vibrational landscape. For instance, symmetric vibrations that are weak in the IR spectrum may give strong signals in the Raman spectrum.

The combination of IR and Raman spectroscopy is particularly powerful for the analysis of synthetic products derived from this compound, as changes in the vibrational spectra can confirm the success of a reaction, such as the modification of the imidate group or substitution at the bromine position. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
ImidateC=N stretch1650 - 1550IR, Raman
MethoxyC-O stretch1250 - 1000IR
Aromatic/MethylC-H stretch3100 - 2850IR, Raman
BromopyridineC-Br stretch700 - 500IR
Pyridine RingRing vibrations1600 - 1400IR, Raman

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is an indispensable tool for confirming the molecular weight of this compound and its derivatives, as well as for elucidating their structures through fragmentation analysis. neu.edu.trarizona.edulibretexts.org

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio. The mass of the molecular ion provides direct confirmation of the molecular formula. The presence of bromine in this compound would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks for the molecular ion (M+ and M+2) of nearly equal intensity. mdpi.com

The fragmentation pattern, which arises from the breakdown of the molecular ion, provides valuable structural information. arizona.edulibretexts.org For this compound, characteristic fragmentation pathways could include the loss of the methoxy group (-OCH₃), the loss of the entire imidate side chain, or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. orgsyn.org

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. researchgate.netrsc.orgnih.govnih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography is invaluable for characterizing its crystalline derivatives. The definitive structural information obtained from X-ray analysis can be used to:

Confirm the connectivity and stereochemistry of reaction products.

Analyze conformational preferences in the solid state.

Study non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the packing of molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. acs.org These methods work by distributing the components of a mixture between a stationary phase and a mobile phase. gentechscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques that is well-suited for the analysis of volatile and thermally stable compounds. gentechscientific.comspectroscopyonline.comchromatographyonline.comlcms.cz In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS can be used to determine the purity of a sample of this compound and to identify any volatile impurities. spectroscopyonline.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is applicable to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. gentechscientific.comspectroscopyonline.comresearchgate.net In LC, the separation occurs in a column packed with a solid stationary phase, and the mobile phase is a liquid. sielc.com The eluent from the LC column is introduced into the mass spectrometer for analysis. LC-MS is a powerful tool for monitoring the progress of reactions involving this compound, for purifying its products, and for assessing the purity of final compounds. researchgate.netnih.gov High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is also widely used for purity assessment. sielc.comnih.gov

Table 3: Chromatographic Methods for Analysis of this compound

Technique Principle Applications
GC-MSSeparation of volatile compounds based on boiling point and polarity, followed by mass spectrometric detection. gentechscientific.comchromatographyonline.comPurity assessment, identification of volatile impurities.
LC-MSSeparation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. spectroscopyonline.comresearchgate.netPurity assessment, reaction monitoring, purification of products.
HPLC-UVHigh-resolution separation of compounds in a liquid mobile phase with detection by UV-Vis absorption. sielc.comQuantitative purity analysis, separation of isomers.

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromonicotinimidate

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These calculations can reveal details about electron distribution, orbital energies, and electrostatic potential, all of which are critical for predicting reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Without computational studies on Methyl 5-bromonicotinimidate, no MEP map is available, and thus, a theoretical prediction of its electrophilic and nucleophilic sites based on this method cannot be made.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

A range of reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of a molecule's chemical behavior.

Table 1: Global Reactivity Descriptors (Illustrative)

Descriptor Formula Significance Calculated Value for this compound
HOMO Energy (EHOMO) - Electron-donating ability Not Available
LUMO Energy (ELUMO) - Electron-accepting ability Not Available
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability Not Available
Ionization Potential (I) -EHOMO Energy required to remove an electron Not Available
Electron Affinity (A) -ELUMO Energy released upon gaining an electron Not Available
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons Not Available
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution Not Available
Chemical Softness (S) 1 / (2η) Reciprocal of hardness Not Available

This table illustrates the types of data that would be generated from FMO analysis. Currently, no such data exists for this compound in the public domain.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely mechanism for a given transformation. This includes determining reaction energy barriers (activation energies), which govern the rate of the reaction. For this compound, no such computational studies on its potential reaction mechanisms have been published.

Molecular Modeling and Docking Studies to Elucidate Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. The strength of this interaction is typically quantified by a docking score. As there are no published molecular docking studies involving this compound, its potential interactions with any biological targets remain computationally uncharacterized.

Table 2: Illustrative Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction

This table is a template for the kind of data that would be generated from molecular docking studies. No such data is currently available for this compound.

Structure-Reactivity Relationship (SRR) Modeling based on Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) or, in a broader sense, Structure-Activity Relationship (SAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity or biological activity. These models rely on computational descriptors, such as those derived from quantum chemical calculations, to predict the properties of new, untested compounds. The development of an SRR model for derivatives of this compound would require a dataset of computationally derived descriptors and experimentally measured reactivities, which is currently not available.

Applications of Methyl 5 Bromonicotinimidate As a Versatile Synthetic Intermediate

Scaffold Construction in Heterocyclic Chemistry

The structure of methyl 5-bromonicotinate is ideal for constructing more complex heterocyclic systems. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the ester group at the 3-position can be readily modified, providing a powerful toolkit for synthetic chemists.

Methyl 5-bromonicotinate is frequently employed as a substrate in transition-metal-catalyzed cross-coupling reactions to generate 3,5-disubstituted pyridine (B92270) derivatives. The bromine atom can be substituted with a variety of organic groups using standard coupling protocols, including Suzuki, Stille, Negishi, and Sonogashira reactions. chemicalbook.comvdoc.pubambeed.comresearchgate.net These reactions are fundamental to modern organic synthesis and allow for the precise installation of aryl, heteroaryl, alkyl, and alkynyl groups at the 5-position of the pyridine ring.

For instance, Suzuki-Miyaura coupling has been used to react methyl 5-bromonicotinate with various boronic acids or their esters. researchgate.netnih.gov In one application, it was coupled with a 4-mannopyranosyloxyphenyl boronate intermediate to produce biphenyl (B1667301) mannosides, which are being investigated as FimH antagonists. nih.gov Similarly, it has been coupled with 3-pyridineboronic acid using a PdCl₂(dppf) catalyst to form substituted bipyridines. vdoc.pub The compound also serves as a substrate in microwave-assisted, palladium-catalyzed arylations. chemicalbook.comsigmaaldrich.com

Beyond C-C bond formation, the ester group can be transformed to introduce further diversity. It can be reduced to the corresponding alcohol, (5-bromopyridin-3-yl)methanol (B1273246), using reducing agents like lithium aluminum hydride (LiAlH₄). semanticscholar.orggoogle.com This alcohol can then be further functionalized. Alternatively, the ester can be converted into a hydrazide, which serves as a precursor for other heterocyclic rings. nih.gov

Table 1: Examples of Cross-Coupling Reactions with Methyl 5-bromonicotinate
Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraPhenyl boronic acid derivativesPd(PPh₃)₄ / Cs₂CO₃Biphenyl mannosides nih.gov
Suzuki-Miyaura3-Pyridineboronic acidPdCl₂(dppf)Substituted bipyridines vdoc.pub
Suzuki-MiyauraHeteroaryl boronic acids"Naked Nickel" catalystHeterobiaryls researchgate.net
StilleHexabutyldistannaneBenzyl bis(triphenylphosphine) palladium (II) chlorideStannylated pyridine google.com
NegishiBenzylzinc bromidePalladium catalystBenzylpyridines thieme-connect.de
Sonogashira2-Methyl-4-[(trimethylsilyl)ethynyl]-1,3-thiazolePd catalystThiazolyl-alkynyl-pyridine google.com

The functional handles on methyl 5-bromonicotinate also facilitate the synthesis of fused heterocyclic systems. These complex scaffolds are prevalent in natural products and pharmaceutically active compounds.

A notable example is the synthesis of 1,2,4-triazolyl pyridines, which have shown promise as agents targeting Mycobacterium tuberculosis. nih.gov In this multi-step synthesis, methyl 5-bromonicotinate is first converted to 5-bromonicotinohydrazide. This hydrazide is then reacted with various isothiocyanates and subsequently cyclized under basic conditions to form a 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol core. The bromine atom can then be further modified to complete the synthesis of the target compounds. nih.gov

The compound is also a valuable precursor for synthesizing complex alkaloids. It has been utilized in the synthetic pathway toward cytisine (B100878) derivatives, a class of polycyclic alkaloids that interact with nicotinic acetylcholine (B1216132) receptors. google.com The synthesis involves an initial Stille coupling to introduce a stannyl (B1234572) group at the 5-position, which is then used for subsequent bond-forming reactions to build the complex polycyclic framework. google.com Furthermore, its role as a starting material for β-carboline scaffolds, which are fused indole-pyridine systems, highlights its utility in constructing diverse and biologically relevant fused rings. researchgate.net

Precursor in the Synthesis of Complex Molecular Architectures and Advanced Organic Compounds

The utility of methyl 5-bromonicotinate extends to the synthesis of highly complex and specialized organic molecules. Its role as a foundational building block allows for the systematic construction of sophisticated architectures with tailored properties.

One area where it has been applied is in the development of α-helix mimetics. semanticscholar.org These molecules are designed to mimic the secondary structure of proteins and can be used to disrupt protein-protein interactions. In this context, methyl 5-bromonicotinate was reduced to the corresponding alcohol and converted to an iodide to facilitate subsequent metal-halogen exchange. This transformed building block was then used to create a library of pyridine-based structures that mimic various amino acid side chains, forming the components of a larger teraryl scaffold designed to replicate an α-helix. semanticscholar.org

It is also a key starting material for pyridine alkaloids found in plants of the Rubiaceae family. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions are used to introduce various side chains, leading to the total synthesis of these natural products. researchgate.netresearchgate.net

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine nitrogen atom in methyl 5-bromonicotinate and its derivatives makes it an excellent candidate for use as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen can coordinate to metal centers, forming stable metal complexes. The substituents on the pyridine ring can be used to tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex.

The parent compound, 5-bromonicotinic acid, which is readily derived from methyl 5-bromonicotinate, has been extensively used to construct Metal-Organic Frameworks (MOFs). chemicalbook.com These materials are coordination polymers with porous structures, assembled from metal ions or clusters linked by organic ligands. MOFs synthesized using 5-bromonicotinate ligands with transition metals (like Cu(II), Co(II), Zn(II)) and lanthanide ions have shown potential applications due to their unique luminescence, magnetic, and catalytic properties. chemicalbook.com

Furthermore, the synthesis of bipyridine derivatives from methyl 5-bromonicotinate provides access to one of the most important classes of chelating ligands in coordination chemistry. vdoc.pub Bipyridine ligands are widely used in catalysis, materials science, and analytical chemistry.

Development of Chemical Libraries and Diversity-Oriented Synthesis for Chemical Exploration

In modern drug discovery and chemical biology, the creation of chemical libraries containing structurally diverse molecules is crucial for identifying new bioactive compounds. Methyl 5-bromonicotinate is an ideal scaffold for such endeavors due to its capacity for controlled, site-selective functionalization. It is considered a valuable "fragment molecule" for molecular linking and expansion. targetmol.com

Diversity-oriented synthesis (DOS) aims to generate molecular diversity efficiently. Methyl 5-bromonicotinate fits well within this strategy. Starting from this single precursor, a multitude of derivatives can be generated through various reaction pathways. For example, a library of 1,2,4-triazolyl pyridines was synthesized to explore structure-activity relationships against tuberculosis. nih.gov Similarly, a divergent approach was used to create a library of heterocyclic mannosides for exploring improved pharmacokinetic properties, using methyl 5-bromonicotinate as one of the key building blocks in Suzuki coupling reactions. nih.gov

This approach was also used to create a complete synthetic toolkit of pyridine-based boronic acid pinacol (B44631) esters that mimic all relevant amino acid side chains. semanticscholar.org This library of building blocks can be used to rapidly assemble a wide range of α-helix mimetics for screening in biological assays, showcasing the power of using a versatile intermediate like methyl 5-bromonicotinate for chemical exploration. semanticscholar.org

Concluding Remarks and Future Research Perspectives on Methyl 5 Bromonicotinimidate

Identification of Research Gaps and Outstanding Challenges in Nicotinimidate Chemistry

The primary research gap is the lack of any reported data on Methyl 5-bromonicotinimidate itself. Its synthesis, spectroscopic characterization, and reactivity profile remain to be established. This knowledge gap extends to the broader class of nicotinimidates, where systematic studies are less common compared to their more prevalent nicotinic acid and nicotinamide (B372718) counterparts.

A significant challenge in pyridine (B92270) chemistry is achieving regioselective functionalization. While methods for introducing substituents at various positions on the pyridine ring exist, the inherent electronic properties of the ring can make certain transformations difficult. For nicotinimidates, a key challenge would be to understand the interplay between the reactivity of the imidate group and the pyridine ring. For instance, reaction conditions that favor a desired transformation at the imidate functionality might lead to undesired side reactions on the pyridine core, or vice versa.

Furthermore, the stability of nicotinimidates under various reaction conditions is not well-documented. Imidates can be sensitive to hydrolysis, particularly under acidic or basic conditions, which could limit their synthetic utility. A thorough investigation into the stability and reactivity of a range of substituted nicotinimidates is needed to unlock their full potential as synthetic intermediates.

Future Directions in Novel Synthetic Methodology Development

Future research in this area should initially focus on the successful synthesis and characterization of this compound. Optimization of the synthetic route, potentially exploring both Pinner and amide O-alkylation methodologies, would be a crucial first step.

Beyond the synthesis of the parent compound, the development of novel synthetic methodologies could focus on:

Diversity-oriented synthesis: Utilizing the bromine atom as a point of diversification, a library of Methyl 5-arylnicotinimidates could be generated via palladium-catalyzed cross-coupling reactions. This would provide access to a wide range of novel compounds with potential biological activity.

Asymmetric catalysis: Developing enantioselective transformations of the imidate group could lead to the synthesis of chiral nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

Photocatalysis and electrochemistry: These modern synthetic techniques could offer milder and more selective methods for the functionalization of the pyridine ring in the presence of the potentially sensitive imidate group.

Emerging Opportunities in Application-Driven Chemical Research Utilizing this compound

The unique structural features of this compound present several exciting opportunities for application-driven research:

Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore. The imidate functionality can be considered a bioisostere of an ester or amide, potentially offering improved metabolic stability or altered binding interactions with biological targets. The bromine atom allows for the introduction of various substituents to probe structure-activity relationships. This makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, many successful agrochemicals are based on heterocyclic structures. The development of new insecticides, herbicides, and fungicides could be pursued by elaborating the structure of this compound.

Materials Science: Pyridine-containing molecules are utilized in the development of ligands for transition metals, organic light-emitting diodes (OLEDs), and other functional materials. The synthetic versatility of this compound could be harnessed to create novel materials with tailored electronic and photophysical properties.

Q & A

Q. What are the standard synthetic protocols for Methyl 5-bromonicotinimidate, and how can its purity be validated?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. A detailed experimental protocol should include:
  • Reagent ratios : Stoichiometric control to minimize side products .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization .
  • Characterization :
  • NMR (¹H/¹³C) to confirm structure and assess impurities.
  • HPLC with UV detection (≥95% purity threshold) .
  • Mass spectrometry (HRMS) for molecular ion validation .
  • Purity validation : Report melting point ranges (≤2°C deviation) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Hazard assessment : Review SDS for acute toxicity (oral, dermal) and environmental risks.
  • Engineering controls : Use fume hoods for reactions involving volatile intermediates .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste disposal : Halogenated waste containers for brominated byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Transition state modeling : Use software like Gaussian or ORCA to simulate Suzuki-Miyaura coupling barriers .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to assess reaction feasibility in polar aprotic solvents .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address contradictory data in the catalytic activity of this compound derivatives?

  • Methodological Answer :
  • Source analysis : Check for variations in reaction conditions (e.g., temperature, catalyst loading) .
  • Statistical rigor : Apply ANOVA to compare datasets; report p-values with Bonferroni correction for multiple comparisons .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity .
  • Controlled replication : Standardize protocols (e.g., solvent purity, inert atmosphere) and share raw data via repositories .

Q. What strategies optimize the regioselectivity of this compound in heterocyclic functionalization?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., pyridinyl) to steer C-H activation .
  • Catalyst screening : Test Pd/NHC complexes for improved selectivity in Buchwald-Hartwig aminations .
  • Kinetic profiling : Use in-situ IR spectroscopy to monitor intermediate formation and adjust reaction times .
  • Table : Key parameters for regioselectivity optimization:
ParameterOptimal RangeImpact on Selectivity
Temperature80–100°CHigher temps favor para
LigandXPhos or SPhosBulky ligands reduce byproducts
SolventTolueneLow polarity enhances control
BaseCs₂CO₃Strong bases improve yield
References: .

Data Presentation and Reproducibility

Q. How should researchers report spectroscopic data for this compound to ensure reproducibility?

  • Methodological Answer :
  • NMR : Include solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H), integration values, and coupling constants (J in Hz) .
  • HPLC : Specify column type (C18), flow rate (1.0 mL/min), and UV wavelength (254 nm) .
  • Crystallography : Deposit .cif files in public databases (e.g., CCDC) with full refinement parameters .
  • Raw data : Upload spectra and chromatograms to repositories like Zenodo or Figshare .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound analogs?

  • Methodological Answer :
  • Nonlinear regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Error reporting : Express uncertainties as 95% confidence intervals, not standard deviations .
  • Power analysis : Predefine sample sizes (α=0.05, β=0.2) to avoid underpowered conclusions .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance when studying this compound in biological assays?

  • Methodological Answer :
  • Institutional Review Board (IRB) : Submit protocols for cytotoxicity studies involving human cell lines .
  • Data anonymization : Encrypt patient-derived data (e.g., tumor samples) using SHA-256 algorithms .
  • Conflict of interest : Disclose funding sources (e.g., industry grants) in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.